![molecular formula C6H9N3 B573187 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 185796-64-9](/img/structure/B573187.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified to introduce various substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the 2- and 3-positions, are common and can introduce a wide range of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens, nitrating agents, and alkylating agents.
Major Products Formed
Major products formed from these reactions include various substituted derivatives, such as nitro, amino, and azido derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine exhibit potent anti-inflammatory and analgesic effects. A study highlighted the synthesis of 3-aroyl derivatives of this compound that demonstrated significant efficacy in reducing pain and inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Compound | Activity | Side Effects |
---|---|---|
3-aroyl derivative | Anti-inflammatory | Minimal gastric disturbances |
Adrenoceptor Modulation
Another critical application is its role as a selective partial agonist for the α1A adrenoceptor. This property suggests potential uses in treating conditions such as hypertension and other cardiovascular diseases . The selectivity for the α1A subtype may lead to fewer cardiovascular side effects compared to non-selective adrenoceptor agonists.
Necroptosis Inhibition
Recent studies have explored the potential of this compound derivatives as necroptosis inhibitors. Necroptosis is a form of programmed cell death associated with various inflammatory diseases and cancers. Compounds derived from this structure have shown promising results in inhibiting necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1), indicating their potential in cancer therapy and neurodegenerative disease management .
Case Study 1: Anti-inflammatory Effects
In a controlled animal study, the administration of a specific derivative of this compound demonstrated significant reductions in carrageenan-induced paw edema. The results indicated a marked decrease in inflammation with minimal toxicity observed during the study period .
Case Study 2: Adrenoceptor Agonism
A series of compounds based on this structure were tested for their ability to modulate α1A adrenoceptors. The results showed that these compounds could effectively lower blood pressure in hypertensive animal models while maintaining heart rate stability .
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can lead to anti-necroptotic effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
- 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C6H9N3
- CAS Number : 185796-64-9
- IUPAC Name : this compound
This bicyclic compound features a pyrrole and imidazole ring system, which is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as a selective inhibitor of WDR5 (WD repeat domain 5), a protein implicated in various cancers, including mixed lineage leukemia.
- Mechanism of Action : The compound binds to the WIN-site within WDR5 with a high affinity (dissociation constants < 10 nM) and exhibits micromolar activity against acute myeloid leukemia (AML) cell lines .
- Cellular Effects : In vitro studies indicated that this compound could inhibit cell proliferation in AML models, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives of pyrrole-based compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Data Table: Summary of Biological Activities
Activity Type | Target/Pathogen | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | WDR5 (AML Cell Lines) | < 10 nM | |
Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |
Escherichia coli | 3.12 - 12.5 µg/mL |
Case Studies
A notable case study involved the optimization of derivatives based on the this compound scaffold:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, reacting pyrrolines with 2,2-dimethoxyethanamine in a CH₂Cl₂–MeOH system yields aminopyrroline intermediates, which undergo formic acid-mediated cyclization to form the target compound . Optimizing solvent polarity and acid concentration is critical; higher acid strength (e.g., formic acid vs. acetic acid) accelerates cyclization but may increase side reactions. Yields >90% are achievable with stoichiometric control of amine precursors and inert gas purging to prevent oxidation .
Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic structure with bond lengths and angles critical for stability analysis. The imidazole ring exhibits slight puckering (θ = 12.5°, φ = 45°), influencing π-π stacking in ionic liquid applications . Use high-resolution SC-XRD (λ = 0.71073 Å) and refine data with SHELX to resolve hydrogen bonding networks. These structural details inform stability predictions under thermal or solvolytic stress .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states for cyclization, identifying energy barriers and optimal pathways . Pair computational results with high-throughput screening (HTS) to validate reaction conditions. For example, ICReDD’s reaction path search methods reduce experimental iterations by 70% by prioritizing amine-to-pyrroline ratios and solvent systems .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., δ 3.2–3.8 ppm for NH₂ groups) often arise from solvent polarity or pH variations. Standardize conditions using deuterated DMSO-d₆ (pH 7.0) and compare with SC-XRD-derived torsion angles . For ambiguous signals, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and validate against crystallographic data .
Q. What strategies enable regioselective introduction of substituents (e.g., methyl, hydroxyl) to modulate reactivity?
- Methodological Answer : Substituents at the 6-position (e.g., 6,6-dimethyl analogs) are introduced via pre-functionalized pyrrolidine precursors. For example, 3,3-dimethyl-5-(methylsulfanyl)pyrrole hydroiodide reacts with 2,2-dimethoxyethanamine, followed by desulfurization to yield dimethyl-substituted derivatives . Hydroxyl groups are added via silylation/oxidation of 4-hydroxypyrrolidin-2-one intermediates, achieving >80% regioselectivity .
Q. How do steric and electronic effects of substituents influence the compound’s application in ionic liquid research?
- Methodological Answer : Methyl groups at the 6-position enhance steric hindrance, reducing cation-anion interaction entropy in ionic liquids. Use Hammett constants (σ) to predict electronic effects: electron-withdrawing substituents (e.g., -CF₃) increase imidazole ring acidity, improving proton conductivity. Validate via cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 180°C vs. 210°C) may stem from impurities or measurement techniques. Purify samples via recrystallization (ethanol/water, 3:1 v/v) and analyze via differential scanning calorimetry (DSC) at 10°C/min under N₂. Cross-reference with SC-XRD to confirm crystallinity, as amorphous phases degrade faster .
Q. Experimental Design
Q. What factorial design approaches are suitable for optimizing reaction parameters (e.g., temperature, solvent)?
- Methodological Answer : Use a 2³ full factorial design to test variables: temperature (25–60°C), solvent polarity (CH₂Cl₂ vs. MeOH), and catalyst loading (0–5 mol%). Analyze via ANOVA to identify significant factors (p < 0.05). For example, MeOH increases cyclization rate but reduces yield due to side reactions; optimal conditions balance polarity and boiling point .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMYFYTUSXCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250503 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-64-9 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185796-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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